3-Acetylphenyl 3-nitrobenzoate
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Overview
Description
3-Acetylphenyl 3-nitrobenzoate is an organic compound with the molecular formula C15H11NO5 It is characterized by the presence of an acetyl group attached to a phenyl ring and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 3-acetylphenol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 3-Acetylphenyl 3-aminobenzoate.
Substitution: Various substituted phenyl benzoates.
Hydrolysis: 3-Nitrobenzoic acid and 3-acetylphenol.
Scientific Research Applications
3-Acetylphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Acetylphenyl 3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products that interact with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
3-Nitrobenzoic acid: Shares the nitrobenzoate group but lacks the acetyl group.
3-Acetylphenol: Contains the acetyl group but lacks the nitrobenzoate group.
4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C15H11NO5 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(3-acetylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C15H11NO5/c1-10(17)11-4-3-7-14(9-11)21-15(18)12-5-2-6-13(8-12)16(19)20/h2-9H,1H3 |
InChI Key |
FMZKCYJBIXDXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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